molecular formula C5H3F3O2 B14297009 2-Propynoic acid, 2,2,2-trifluoroethyl ester CAS No. 114429-85-5

2-Propynoic acid, 2,2,2-trifluoroethyl ester

Cat. No.: B14297009
CAS No.: 114429-85-5
M. Wt: 152.07 g/mol
InChI Key: VMGZMHJHJCJPBA-UHFFFAOYSA-N
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Description

2-Propynoic acid, 2,2,2-trifluoroethyl ester, also known as 2,2,2-trifluoroethyl acrylate, is an organic compound with the molecular formula C5H3F3O2. It is a derivative of acrylic acid where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propynoic acid, 2,2,2-trifluoroethyl ester can be synthesized through the esterification of 2-propynoic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also involve the use of advanced purification techniques, such as distillation and crystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, 2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propynoic acid, 2,2,2-trifluoroethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 2,2,2-trifluoroethyl ester involves its ability to undergo various chemical reactions due to the presence of the trifluoroethyl group. This group enhances the compound’s reactivity and stability, making it suitable for use in various applications. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propynoic acid, 2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it valuable in applications where these properties are desired .

Properties

CAS No.

114429-85-5

Molecular Formula

C5H3F3O2

Molecular Weight

152.07 g/mol

IUPAC Name

2,2,2-trifluoroethyl prop-2-ynoate

InChI

InChI=1S/C5H3F3O2/c1-2-4(9)10-3-5(6,7)8/h1H,3H2

InChI Key

VMGZMHJHJCJPBA-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OCC(F)(F)F

Origin of Product

United States

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